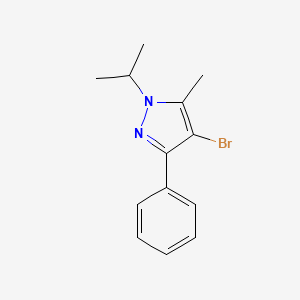

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole

CAS No.: 2098135-21-6

Cat. No.: VC3160322

Molecular Formula: C13H15BrN2

Molecular Weight: 279.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098135-21-6 |

|---|---|

| Molecular Formula | C13H15BrN2 |

| Molecular Weight | 279.18 g/mol |

| IUPAC Name | 4-bromo-5-methyl-3-phenyl-1-propan-2-ylpyrazole |

| Standard InChI | InChI=1S/C13H15BrN2/c1-9(2)16-10(3)12(14)13(15-16)11-7-5-4-6-8-11/h4-9H,1-3H3 |

| Standard InChI Key | VMKUIUJXMNTMPW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)Br |

| Canonical SMILES | CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)Br |

Introduction

Structural Properties and Chemical Characteristics

Molecular Structure

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole belongs to the family of pyrazole compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features four key substituents that significantly influence its chemical behavior and biological activity:

-

A bromine atom at position 4, which acts as an electron-withdrawing group

-

An isopropyl group attached to the N1 position, providing steric bulk

-

A methyl group at position 5, contributing to electron density

-

A phenyl group at position 3, offering potential for π-π interactions

Physical and Chemical Properties

The compound is characterized by several key physical and chemical properties that determine its behavior in various applications. While specific data for 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is limited, its properties can be reasonably inferred from similar brominated pyrazole derivatives:

The presence of the bromine atom significantly influences the compound's reactivity, particularly in substitution reactions where the bromine can act as a leaving group.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole typically involves several strategic approaches, drawing from established methods for similar brominated pyrazole derivatives:

Bromination of Pre-formed Pyrazoles

One common approach involves the selective bromination of 1-isopropyl-5-methyl-3-phenyl-1H-pyrazole using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine. This reaction typically occurs under controlled temperature conditions in appropriate solvents like chloroform or acetic acid.

Cyclization of Appropriate Precursors

Another synthetic route involves the cyclization of suitably functionalized precursors:

-

Condensation of phenylhydrazine with appropriately substituted β-dicarbonyl compounds

-

Introduction of the isopropyl group at the N1 position through alkylation

-

Selective bromination at the C4 position of the pyrazole ring

Purification Techniques

Following synthesis, the compound typically requires purification using techniques such as:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel and optimized eluent compositions

-

Preparative HPLC for high-purity isolation

These methods ensure high purity of the final product, which is crucial for research applications in medicinal chemistry and materials science.

Chemical Reactivity and Transformations

Key Reaction Patterns

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole exhibits several characteristic reaction patterns that make it valuable in organic synthesis:

Substitution Reactions

The bromine atom at position 4 serves as an excellent leaving group, facilitating various nucleophilic and metal-catalyzed substitution reactions. Common transformations include:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Nucleophilic Substitution | Various nucleophiles (amines, thiols, alcohols) | 4-substituted pyrazole derivatives |

| Suzuki Coupling | Pd catalyst, boronic acids, base | 4-aryl substituted pyrazoles |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkynes | 4-alkynyl pyrazoles |

| Buchwald-Hartwig Amination | Pd catalyst, amines, base | 4-amino pyrazoles |

Oxidation and Reduction Reactions

The pyrazole ring and its substituents can undergo various oxidation and reduction reactions, yielding derivatives with modified functional groups:

-

Oxidation of the methyl group to aldehyde or carboxylic acid

-

Reduction of the bromine to generate the parent pyrazole

-

Modifications of the phenyl ring through standard aromatic transformations

Reaction Mechanisms

The reactivity of 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is governed by the electronic and steric effects of its substituents. The electron-withdrawing nature of the bromine atom and the steric bulk of the isopropyl group significantly influence reaction pathways and selectivity.

Applications in Organic Synthesis

Role as a Building Block

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole serves as a valuable building block in organic synthesis, particularly in the following contexts:

-

Development of pharmaceutical intermediates

-

Synthesis of agrochemical compounds

-

Preparation of materials with specific electronic or optical properties

-

Creation of ligands for metal complexation

Cross-Coupling Applications

The compound's bromine substituent makes it particularly suitable for cross-coupling reactions, which are widely used in modern organic synthesis:

-

Formation of carbon-carbon bonds through Suzuki, Stille, or Negishi couplings

-

Introduction of heteroatoms through Buchwald-Hartwig amination

-

Addition of alkynyl groups via Sonogashira coupling

These transformations enable the creation of diverse libraries of pyrazole derivatives for structure-activity relationship studies in drug discovery programs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole can be confirmed through various NMR techniques:

-

¹H NMR would reveal characteristic signals for:

-

The isopropyl group (doublet for methyl protons and septet for the methine proton)

-

The methyl group at position 5 (singlet)

-

The phenyl protons (complex multiplet pattern)

-

-

¹³C NMR would show signals corresponding to:

-

The pyrazole ring carbons (particularly the carbon bearing the bromine atom)

-

The isopropyl, methyl, and phenyl carbons

-

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peaks with characteristic bromine isotope patterns (M⁺ and M+2⁺ in approximately 1:1 ratio)

-

Fragmentation patterns including loss of bromine and isopropyl groups

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

-

C=N stretching of the pyrazole ring

-

C-H stretching of the isopropyl and methyl groups

-

C=C stretching of the phenyl ring

X-Ray Crystallography

X-ray crystallographic analysis of 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole would provide detailed information about:

-

Bond lengths and angles within the pyrazole ring

-

Spatial orientation of the substituents

-

Intermolecular interactions in the crystal lattice

This data would be valuable for understanding the compound's three-dimensional structure and potential binding modes with biological targets .

Current Research Status and Future Directions

Research Landscape

Current research involving 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole and similar compounds is focused on several key areas:

-

Development of novel synthetic methodologies for functionalized pyrazoles

-

Exploration of biological activities through systematic screening

-

Investigation of structure-activity relationships to optimize properties

-

Application in materials science, particularly in electronic and optical materials

Future Research Opportunities

Several promising research directions for 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole include:

-

Development of more efficient and selective synthetic routes

-

Exploration of additional cross-coupling reactions to create diverse derivatives

-

Comprehensive biological screening to identify potential therapeutic applications

-

Investigation of its utility in catalysis and coordination chemistry

-

Computational studies to predict properties and reactivities

Comparative Analysis with Related Compounds

Structural Analogues

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole shares structural similarities with several related compounds that have been more extensively studied:

Functional Comparisons

The functional properties of 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole likely differ from related compounds due to its unique substitution pattern:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume